(5-Amino-4-formylpyridin-2-YL)boronic acid pinacol ester
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Overview
Description
(5-Amino-4-formylpyridin-2-YL)boronic acid pinacol ester is an organoboron compound with the molecular formula C12H17BN2O3 and a molecular weight of 248.09 g/mol . This compound is notable for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Amino-4-formylpyridin-2-YL)boronic acid pinacol ester typically involves the coupling of pinacolborane with an appropriate aryl halide or triflate in the presence of a palladium catalyst and a tertiary amine base . The reaction conditions are generally mild and tolerant of various functional groups, making this method highly efficient and versatile .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
(5-Amino-4-formylpyridin-2-YL)boronic acid pinacol ester undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with various electrophiles to form carbon-carbon bonds.
Protodeboronation: This reaction involves the removal of the boronic ester group, often using catalytic conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Protodeboronation: Catalysts such as palladium or nickel, along with hydrogen sources, are typically employed.
Major Products Formed
Scientific Research Applications
Chemistry
In chemistry, (5-Amino-4-formylpyridin-2-YL)boronic acid pinacol ester is used as a building block for the synthesis of complex organic molecules. Its ability to form stable carbon-carbon bonds makes it invaluable in the development of new materials and catalysts .
Biology and Medicine
In biology and medicine, this compound is used in the synthesis of bioactive molecules, including potential drug candidates. Its role in forming biaryl structures is crucial for the development of inhibitors and other therapeutic agents .
Industry
In industry, this compound is employed in the manufacture of fine chemicals and advanced materials. Its versatility and efficiency in forming carbon-carbon bonds make it a preferred reagent in various industrial processes .
Mechanism of Action
The mechanism of action of (5-Amino-4-formylpyridin-2-YL)boronic acid pinacol ester primarily involves its role as a boron reagent in Suzuki-Miyaura coupling reactions. The compound undergoes transmetalation with palladium, followed by reductive elimination to form the desired carbon-carbon bond . This process is facilitated by the stability and reactivity of the boronic ester group, which allows for efficient and selective coupling reactions .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid pinacol ester
- 4-Methoxyphenylboronic acid pinacol ester
- 2-Aminopyridine-4-boronic acid pinacol ester
Uniqueness
(5-Amino-4-formylpyridin-2-YL)boronic acid pinacol ester is unique due to its functional groups, which provide additional reactivity and selectivity in coupling reactions. The presence of the amino and formyl groups allows for further functionalization and derivatization, making it a versatile reagent in organic synthesis .
Properties
Molecular Formula |
C12H17BN2O3 |
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Molecular Weight |
248.09 g/mol |
IUPAC Name |
5-amino-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carbaldehyde |
InChI |
InChI=1S/C12H17BN2O3/c1-11(2)12(3,4)18-13(17-11)10-5-8(7-16)9(14)6-15-10/h5-7H,14H2,1-4H3 |
InChI Key |
CUDCQUHFHZENOZ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=N2)N)C=O |
Origin of Product |
United States |
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